molecular formula C8H12ClN3O2 B13316259 N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride

N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride

Cat. No.: B13316259
M. Wt: 217.65 g/mol
InChI Key: PLQAZFVKRJWZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride is a chemical compound that features both an amino group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride typically involves the reaction of 4-nitroaniline with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Acyl chlorides or alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dichloromethane).

Major Products

    Reduction: N-(2-aminoethyl)-N-(4-aminophenyl)amine.

    Substitution: Various substituted amides or secondary amines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions or as a probe in biochemical assays.

    Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the amino group might form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-N-(4-aminophenyl)amine: Similar structure but with an amino group instead of a nitro group.

    N-(2-aminoethyl)-N-(4-methylphenyl)amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-aminoethyl)-N-(4-nitrophenyl)amine hydrochloride is unique due to the presence of both an amino group and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality can be exploited in various applications, making it a versatile compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

N'-(4-nitrophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c9-5-6-10-7-1-3-8(4-2-7)11(12)13;/h1-4,10H,5-6,9H2;1H

InChI Key

PLQAZFVKRJWZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCN)[N+](=O)[O-].Cl

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.